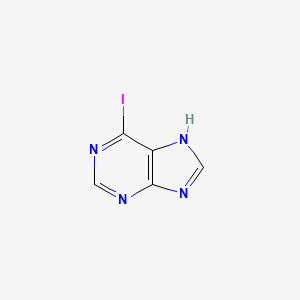
6-Iodopurine
Overview
Description
6-Iodopurine is a halogenated purine derivative, specifically an iodinated form of purine. It is characterized by the substitution of a hydrogen atom at the sixth position of the purine ring with an iodine atom. This compound is of significant interest in the field of nucleic acid chemistry due to its high reactivity and versatility as a building block for various biochemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopurine typically involves the iodination of purine derivatives. One common method is the direct iodination of purine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. Another approach involves the lithiation of purine followed by quenching with iodine. For example, 6-chloro-2-iodopurine can be synthesized from hypoxanthine through a regiospecific lithiation/quenching sequence using Harpoon’s base and tributyltin chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and controlled iodination. The choice of solvents, temperature, and reaction time are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Iodopurine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds under mild conditions.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in solvents like tetrahydrofuran or dimethylformamide.
Major Products
Substitution Products: Depending on the nucleophile, products can include 6-aminopurine, 6-thiopurine, or 6-alkoxypurine.
Cross-Coupling Products: Various C6-substituted purines with diverse functional groups.
Scientific Research Applications
6-Iodopurine is widely used in scientific research due to its versatility:
Industry: Utilized in the production of labeled nucleotides for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of 6-Iodopurine involves its incorporation into nucleic acids or its use as a precursor for further chemical modifications. Its high reactivity allows it to form various bonds (C-N, C-O, C-S, and C-C) under mild conditions, making it a valuable tool for postsynthetic modifications of nucleic acids . The molecular targets and pathways involved depend on the specific application and the nature of the modifications introduced.
Comparison with Similar Compounds
Similar Compounds
6-Fluoropurine: Another halogenated purine with a fluorine atom at the sixth position.
6-Chloropurine: Contains a chlorine atom at the sixth position and is used in nucleophilic substitution reactions.
6-Bromopurine: Similar to 6-Iodopurine but with a bromine atom, used in cross-coupling reactions.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various bonds under mild conditions. Its iodine atom provides a good leaving group, making it highly suitable for substitution and cross-coupling reactions. This reactivity distinguishes it from other halogenated purines, making it a preferred choice for specific biochemical modifications and research applications .
Properties
IUPAC Name |
6-iodo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBFSSALYRLHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180108 | |
| Record name | Purine, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2545-26-8 | |
| Record name | 6-Iodo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Purine, 6-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Iodopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Purine, 6-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-iodopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 6-Iodopurine?
A1: this compound serves as a versatile building block for creating modified purine derivatives. Its reactivity stems from the iodine atom at the 6-position, allowing for various chemical transformations. Key applications include:
Q2: Are there any notable side reactions associated with this compound in palladium-catalyzed reactions?
A2: Yes, a significant side reaction observed is reductive dimerization. In the presence of a palladium catalyst and a base, this compound can form 6,6'-dimers. This dimerization is particularly prevalent with phosphine-free catalysts or those containing specific phosphines and can compete with desired cross-coupling reactions [, ].
Q3: Can this compound be used to synthesize biologically relevant molecules?
A3: Yes, this compound has been successfully employed in synthesizing various biologically relevant molecules. For example, it has been used to prepare:
- (Purin-6-yl)alanines: These are a new class of amino acid-nucleobase conjugates synthesized through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with this compound derivatives [].
- Acyclic nucleotide analogues: Researchers synthesized acyclic nucleotide analogues derived from 6-hetarylpurines using palladium-catalyzed cross-coupling of 9-[2-(diethoxyphosphonylmethoxy)ethyl]-6-iodopurine with various organometallic reagents [, ].
- 6-Perfluoroalkylpurine derivatives: These derivatives, including bases, nucleosides, and acyclic nucleotide analogues, were synthesized using a copper iodide/potassium fluoride mediated perfluoroalkylation reaction of 6-Iodopurines with trimethyl(perfluoroalkyl)silanes [].
Q4: What is the molecular formula and molecular weight of this compound?
A4: The molecular formula of this compound is C5H3IN4, and its molecular weight is 278.04 g/mol.
Q5: Are there any studies investigating the stability of this compound?
A5: While specific stability studies on this compound are limited within the provided research, it's known that halogenated purines, in general, can be sensitive to light and heat.
Q6: Has this compound been used in any biological studies?
A7: One study investigated the substrate specificity of adenine aminohydrolases from Azotobacter vinelandii and Candida utilis. The research revealed that these enzymes could catalyze the replacement of the iodine atom in this compound with a hydroxyl group, highlighting its potential as a substrate for enzymatic modification [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


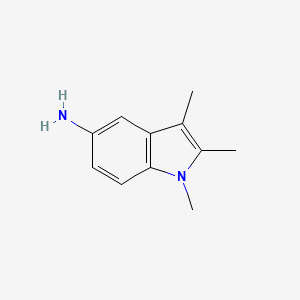
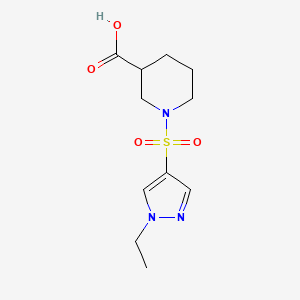

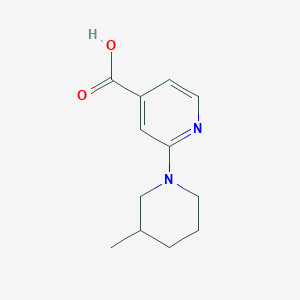
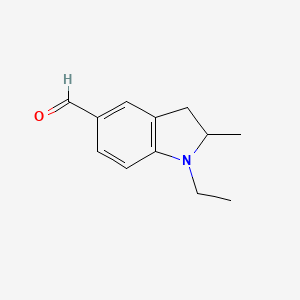
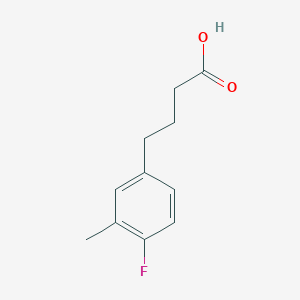
![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)
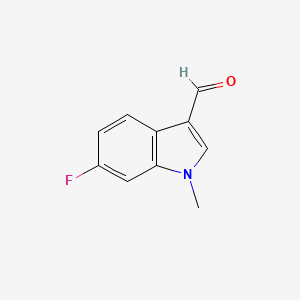


![2-(3,4-Dimethyl-6-oxo-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)acetic acid](/img/structure/B1310031.png)
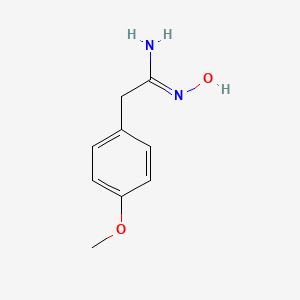
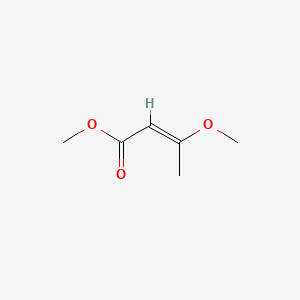
![(5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1310050.png)
